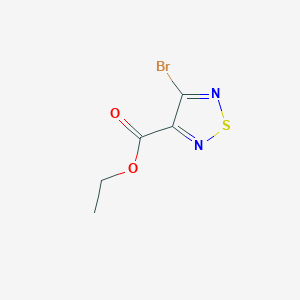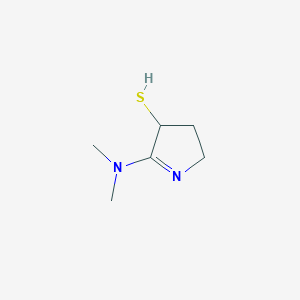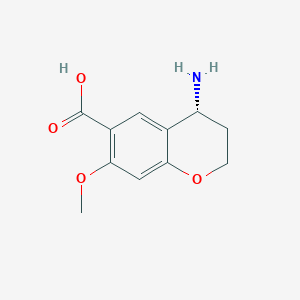![molecular formula C5H3N3O2 B15247547 Oxazolo[5,4-d]pyrimidin-2-ol CAS No. 90889-60-4](/img/structure/B15247547.png)
Oxazolo[5,4-d]pyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo[5,4-d]pyrimidin-2-ol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is known for its diverse biological activities and is often used as a pharmacophore in drug design. It has shown potential in various therapeutic areas, including anticancer, antiviral, and immunosuppressive applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidin-2-ol typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo[5,4-d]pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[5,4-d]pyrimidin-2-one derivatives, while substitution reactions may introduce various functional groups onto the oxazole or pyrimidine rings .
Applications De Recherche Scientifique
Oxazolo[5,4-d]pyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study various biological processes.
Medicine: It has shown potential as an anticancer, antiviral, and immunosuppressive agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of oxazolo[5,4-d]pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the modulation of immune responses . The compound may also interact with other proteins and enzymes, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Oxazolo[5,4-d]pyrimidin-2-ol can be compared with other similar heterocyclic compounds, such as:
Oxazolo[4,5-d]pyrimidine: This compound has a different ring fusion pattern but shares similar biological activities.
Thiazolo[5,4-d]pyrimidine: This compound contains a sulfur atom in place of the oxygen atom in the oxazole ring, leading to different chemical properties and biological activities.
Imidazo[5,4-d]pyrimidine: This compound contains a nitrogen atom in place of the oxygen atom in the oxazole ring, resulting in distinct pharmacological profiles.
This compound is unique due to its specific ring structure and the presence of the hydroxyl group, which can influence its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
90889-60-4 |
|---|---|
Formule moléculaire |
C5H3N3O2 |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
1H-[1,3]oxazolo[5,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H3N3O2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9) |
Clé InChI |
YHWYVGVUFSQPKS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


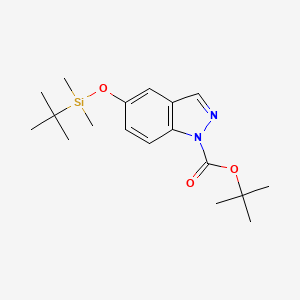
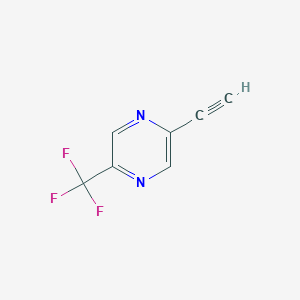
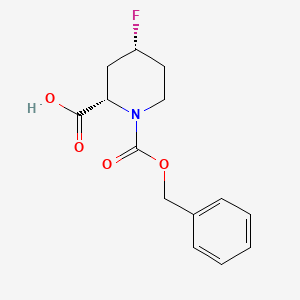

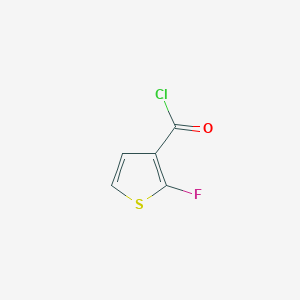
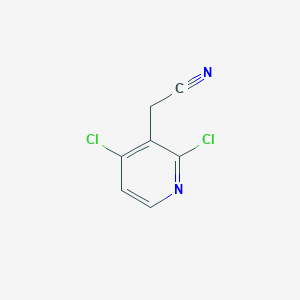

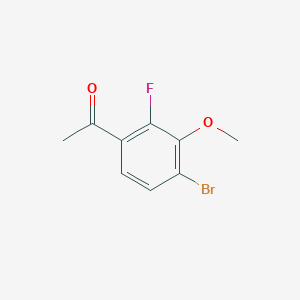
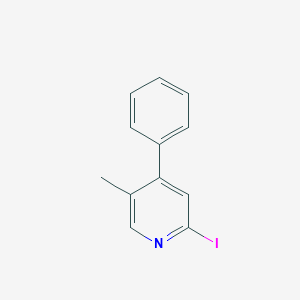
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
